molecular formula C35H45ClN6O B13386478 Cyanine5 azide

Cyanine5 azide

Cat. No.: B13386478
M. Wt: 601.2 g/mol
InChI Key: QENDFXAAWUTRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5 azide is a fluorescent dye belonging to the cyanine family, known for its vibrant red emission. This compound is widely used in various scientific fields due to its excellent photostability, high extinction coefficient, and good fluorescence quantum yield. This compound is particularly popular in fluorescence imaging and labeling applications, where it serves as a versatile tool for visualizing biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient reaction progress .

Industrial Production Methods

In industrial settings, the production of Cyanine5 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyanine5 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making this compound an ideal reagent for bioconjugation and labeling applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in various labeling and imaging applications .

Comparison with Similar Compounds

Cyanine5 azide is often compared with other cyanine dyes such as Cyanine3 azide and Cyanine7 azide. While all these compounds share similar fluorescence properties, this compound is unique in its emission wavelength, making it suitable for applications requiring red fluorescence . Other similar compounds include:

This compound’s unique combination of photostability, high extinction coefficient, and efficient click chemistry reactivity makes it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C35H45ClN6O

Molecular Weight

601.2 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H

InChI Key

QENDFXAAWUTRRV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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